molecular formula C13H12O5 B3041204 8-Acetyl-6,7-dimethoxycoumarin CAS No. 263271-48-3

8-Acetyl-6,7-dimethoxycoumarin

Cat. No. B3041204
CAS RN: 263271-48-3
M. Wt: 248.23 g/mol
InChI Key: NOPAMSBRHITOGE-UHFFFAOYSA-N
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Description

8-Acetyl-6,7-dimethoxycoumarin is a naturally occurring compound belonging to the coumarin class. It is found in various plant species, particularly those from the Rutaceae and Apiaceae families. Coumarins are known for their diverse chemical structures and biological activities. In the case of 8-Acetyl-6,7-dimethoxycoumarin, it exhibits both health-promoting properties and phototoxic effects .


Synthesis Analysis

The synthesis of 8-Acetyl-6,7-dimethoxycoumarin involves specific chemical reactions. One common method is the Sonogashira reaction , which utilizes 6-substituted-7-(trifluoromethylsulfonyloxy)coumarins and terminal acetylenes to yield 7-alkynyl-substituted coumarins . Additionally, the reaction of 7-ethynyl-substituted coumarins with azidobenzoic acids in the presence of copper (II) sulfate and sodium ascorbate can lead to the formation of the respective 7-[(1-carboxyphenyl)-1H-1,2,3-triazol-4-yl] derivatives .

Scientific Research Applications

Fluorescence Reporting in Biological Systems

8-Acetyl-6,7-dimethoxycoumarin, as a derivative of coumarin, has notable applications in fluorescence reporting for biological systems. This compound's sensitivity to micro-environments makes it particularly useful in studying hydration dynamics in biologically relevant systems. Its utility has been explored in the context of aerosol-OT reverse micelles, demonstrating effectiveness in monitoring hydration and mobility in such environments. Additionally, it has been shown to be efficiently quenched by halide ions, further expanding its applicability in biological studies (Ghose et al., 2018).

Role in Pharmacokinetics and Traditional Medicine

The pharmacokinetic properties of 8-Acetyl-6,7-dimethoxycoumarin have been studied, particularly in the context of traditional Chinese medicines. Research has focused on understanding its plasma concentrations and pharmacokinetic parameters following oral administration in various decoctions. This involves detailed analysis using high-performance liquid chromatography and pharmacokinetic software, which provides insights into its behavior in the human body and potential applications in traditional medicine formulations (Qian, 2003).

Synthesis and Chemical Modifications

The synthesis and chemical modifications of 8-Acetyl-6,7-dimethoxycoumarin have been a subject of study, with research exploring various methods such as acetoxymethylation using manganese(III) acetate. Such studies are crucial in understanding the chemical behavior of this compound and in developing efficient methods for its synthesis and modification for various applications, including medicinal and biological research (Kurosawa & Harada, 1979).

Antifungal and Antimicrobial Properties

Research has identified the antifungal and antimicrobial properties of 8-Acetyl-6,7-dimethoxycoumarin, particularly in its role as a phytoalexin in plants like citrus. It has been isolated from plants infected with certain pathogens, indicating its role in plant defense mechanisms. The study of these properties can have significant implications in agricultural sciences and plant pathology (Sulistyowati, Keane, & Anderson, 1990).

Implications in Cancer Research

The compound's effects on cell proliferation and cell generation cycles, particularly in the context of human lung carcinoma cells, have been explored. Studies have investigated how 8-Acetyl-6,7-dimethoxycoumarin influences cell cycles and DNA synthesis, providing valuable insights that could potentially lead to new therapeutic approaches in oncology (Jun, 2001).

properties

IUPAC Name

8-acetyl-6,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7(14)11-12-8(4-5-10(15)18-12)6-9(16-2)13(11)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPAMSBRHITOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetyl-6,7-dimethoxycoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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